molecular formula C21H20ClN3O5S B2957081 N-(2-carbamoylbenzofuran-3-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide CAS No. 922482-31-3

N-(2-carbamoylbenzofuran-3-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide

Cat. No. B2957081
CAS RN: 922482-31-3
M. Wt: 461.92
InChI Key: LAJFSGUQIUZUPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-carbamoylbenzofuran-3-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H20ClN3O5S and its molecular weight is 461.92. The purity is usually 95%.
BenchChem offers high-quality N-(2-carbamoylbenzofuran-3-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-carbamoylbenzofuran-3-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Potential Drug Candidates

New Heterocyclic Compounds for Alzheimer’s Disease Treatment

A series of N-substituted derivatives were synthesized to evaluate potential drug candidates for Alzheimer’s disease. These compounds showed enzyme inhibition activity against acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy (Rehman et al., 2018).

Antimicrobial Studies of New Pyridine Derivatives

Derivatives synthesized from 2-amino-substituted benzothiazoles and p-acetamidobenzenesulfonyl chloride demonstrated considerable antibacterial activity, highlighting their potential as antimicrobial agents (Patel & Agravat, 2009).

Fluorescence-Tagged Nonimidazole Histamine H3 Receptor Ligands

A variety of (3-phenoxypropyl)piperidine derivatives were coupled to fluorescent moieties to act as novel histamine H3 receptor ligands. These compounds may serve as tools for understanding the binding site on the histamine H3 receptor (Amon et al., 2007).

Molecular Interaction Studies

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a potent and selective antagonist for the CB1 cannabinoid receptor, was studied for its molecular interactions, contributing to the understanding of its mechanism of action (Shim et al., 2002).

Chemical Synthesis and Characterization

Synthesis of Sulfonyl Hydrazones

This study focused on the synthesis of sulfonyl hydrazone compounds incorporating piperidine rings. These compounds were evaluated for their antioxidant capacity and anticholinesterase activity, displaying potential therapeutic applications (Karaman et al., 2016).

properties

IUPAC Name

N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-chlorophenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O5S/c22-14-5-7-15(8-6-14)31(28,29)25-11-9-13(10-12-25)21(27)24-18-16-3-1-2-4-17(16)30-19(18)20(23)26/h1-8,13H,9-12H2,(H2,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAJFSGUQIUZUPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-carbamoylbenzofuran-3-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.